molecular formula C6H11Cl2NO2 B2865487 ethyl (2Z)-4-amino-2-chlorobut-2-enoate hydrochloride CAS No. 2402849-51-6

ethyl (2Z)-4-amino-2-chlorobut-2-enoate hydrochloride

Cat. No.: B2865487
CAS No.: 2402849-51-6
M. Wt: 200.06
InChI Key: IMICHMZRMUOIAC-FBZPGIPVSA-N
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Description

ethyl (2Z)-4-amino-2-chlorobut-2-enoate hydrochloride is a chemical compound with a unique structure that includes an ethyl ester, an amino group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-4-amino-2-chlorobut-2-enoate hydrochloride typically involves the reaction of ethyl acetoacetate with appropriate amines and chlorinating agents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl (2Z)-4-amino-2-chlorobut-2-enoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines or alcohols.

Scientific Research Applications

ethyl (2Z)-4-amino-2-chlorobut-2-enoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2Z)-4-amino-2-chlorobut-2-enoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl (2Z)-4-amino-2-chlorobut-2-enoate hydrochloride include other amino acid derivatives and chlorinated esters. Examples include:

  • Ethyl (Z)-4-amino-2-chlorobut-2-enoate
  • Ethyl 4-amino-2-chlorobut-2-enoate
  • Ethyl 4-amino-2-chlorobut-2-enoate;hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

ethyl (Z)-4-amino-2-chlorobut-2-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2.ClH/c1-2-10-6(9)5(7)3-4-8;/h3H,2,4,8H2,1H3;1H/b5-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMICHMZRMUOIAC-FBZPGIPVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/CN)/Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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